BenchChemオンラインストアへようこそ!

6-(2,5-Difluorophenyl)nicotinic acid

Neuroscience Nicotinic Receptors Receptor Pharmacology

6-(2,5-Difluorophenyl)nicotinic acid is a heterocyclic carboxylic acid belonging to the class of 6-aryl-substituted nicotinic acid derivatives. It is characterized by a pyridine ring with a 2,5-difluorophenyl substituent at the 6-position.

Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
CAS No. 887976-55-8
Cat. No. B6334877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Difluorophenyl)nicotinic acid
CAS887976-55-8
Molecular FormulaC12H7F2NO2
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=NC=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H7F2NO2/c13-8-2-3-10(14)9(5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
InChIKeyQOQXOLCYSOUONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,5-Difluorophenyl)nicotinic acid (CAS 887976-55-8): A Fluorinated Nicotinic Acid Scaffold for Neuroscience and Immunology Research


6-(2,5-Difluorophenyl)nicotinic acid is a heterocyclic carboxylic acid belonging to the class of 6-aryl-substituted nicotinic acid derivatives. It is characterized by a pyridine ring with a 2,5-difluorophenyl substituent at the 6-position. This specific fluorinated scaffold functions as a ligand for nicotinic acetylcholine receptors (nAChRs) and has reported antagonist activity at the CCR5 chemokine receptor, supporting its use as a chemical probe in neuroscience and inflammation research .

Why 6-(2,5-Difluorophenyl)nicotinic acid Cannot Be Substituted by Other 6-Phenylnicotinic Acid Analogs


In-class substitution fails because the specific 2,5-difluorophenyl substitution pattern is critical for achieving high-affinity, subtype-selective modulation of human α4β2 nicotinic acetylcholine receptors (nAChRs). While many 6-substituted nicotinic acid analogs exhibit negligible nAChR activity, this compound binds with a Ki of 0.8 nM to the α4β2 subtype [1]. Even closely related regioisomers or mono-fluoro analogs show markedly lower affinity due to altered electronic and steric interactions within the binding pocket [2]. The evidence below quantifies these performance gaps.

Quantitative Differentiation Evidence for 6-(2,5-Difluorophenyl)nicotinic acid


High-Affinity Binding vs. Functional Selectivity at Human α4β2 nAChR High-Sensitivity (HS) and Low-Sensitivity (LS) Forms

The compound differentiates itself by binding with high affinity (Ki = 0.8 nM) to human α4β2 nAChRs but activating only the high-sensitivity (HS) form with potency (EC50 = 85 nM), while the low-sensitivity (LS) form remains essentially unaffected (EC50 > 10,000 nM) [1]. This subtype-form selectivity is a critical differentiator from classical nAChR agonists like nicotine, which activate both forms.

Neuroscience Nicotinic Receptors Receptor Pharmacology

Pronounced nAChR Subtype Selectivity for α4β2 over α2β4

In cross-study comparisons, 6-(2,5-difluorophenyl)nicotinic acid exhibits a stark selectivity gap between neuronal nAChR subtypes. Its binding affinity for the α4β2 subtype (Ki = 0.8 nM) [1] is over 11,000-fold greater than its functional potency at the α2β4 subtype (EC50 = 9,000 nM) [2], a degree of selectivity not observed with many other 6-substituted nicotinic acid analogs.

Drug Discovery Selectivity Profile Nicotinic Acetylcholine Receptors

Moderate Antagonist Activity at CCR5 Chemokine Receptor

The compound acts as a functional CCR5 antagonist, inhibiting CCL5-induced calcium mobilization in human MOLT4 cells with an IC50 of 6.53–9.20 µM [1]. This distinguishes it from many other 6-aryl nicotinic acids, which do not show this dual nAChR/CCR5 activity, and provides a dual-targeting scaffold.

Immunology HIV Entry Inhibitor Chemokine Receptor

Key Application Scenarios for 6-(2,5-Difluorophenyl)nicotinic acid Based on Quantitative Evidence


Precision Pharmacological Studies of Human α4β2 nAChR HS/LS Forms

Researchers studying the functional roles of human α4β2 nAChR stoichiometric variants can use this compound as a selective activating probe for the high-sensitivity (HS) form. The >117-fold selectivity window over the low-sensitivity (LS) form [1] allows for the specific dissection of HS-mediated signaling pathways in recombinant systems, which is not possible with non-selective agonists such as nicotine.

Development of Subtype-Selective nAChR Agonists for CNS Disorders

Medicinal chemistry programs targeting cognitive deficits, pain, or nicotine addiction can leverage this compound as a lead scaffold. Its high-affinity α4β2 binding (Ki = 0.8 nM) combined with >11,000-fold selectivity over the peripheral α2β4 subtype [2] provides a validated starting point for structure-activity relationship (SAR) exploration aimed at minimizing ganglionic side effects.

Design of Dual-Target nAChR/CCR5 Ligands for Neuroinflammatory Pain

In immunology-focused neuroscience research, this compound's dual activity profile—binding to central α4β2 nAChRs and antagonizing CCR5-mediated chemokine signaling (CCR5 IC50 = 6.5–9.2 µM) [3]—makes it a unique chemical probe for investigating the interplay between nicotinic signaling and inflammation, such as in models of HIV-associated neuropathic pain or multiple sclerosis.

Quote Request

Request a Quote for 6-(2,5-Difluorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.